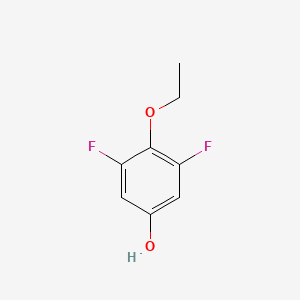

4-Ethoxy-3,5-difluorophenol

Description

Significance of Organofluorine Compounds in Contemporary Chemical Sciences

Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.org The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is largely due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgnumberanalytics.com

These unique characteristics have led to the widespread application of organofluorine compounds in numerous sectors. wikipedia.orgworktribe.com In the pharmaceutical industry, it is estimated that over 20% of all drugs contain at least one fluorine atom. cas.cn Fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. numberanalytics.comcas.cn Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com In agrochemicals, fluorinated compounds are used to create more potent and stable pesticides and herbicides. wikipedia.orgnumberanalytics.com Furthermore, in materials science, the introduction of fluorine is key to developing advanced polymers like Teflon (polytetrafluoroethylene), which exhibit high thermal stability and chemical resistance. worktribe.com The development of organofluorine chemistry has also provided essential reagents for organic synthesis, such as triflic acid. wikipedia.org

Phenolic Compounds: Structural Diversity and Functional Roles in Organic Chemistry

Phenolic compounds, or phenolics, are a broad class of chemicals defined by the presence of a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. wikipedia.org This structural feature confers a range of important properties, making them versatile participants in organic chemistry. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org

The reactivity of the phenol (B47542) ring makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups and the synthesis of a wide array of derivatives. wikipedia.org Phenolics are fundamental building blocks in industrial synthesis, famously used in the production of resins like Bakelite through condensation with formaldehyde. wikipedia.org They also serve as precursors for pharmaceuticals, dyes, and other specialty chemicals. In nature, phenolic compounds are ubiquitous secondary metabolites in plants, where they fulfill diverse roles. researchgate.net They contribute to plant defense mechanisms against pathogens and herbivores and act as antioxidants. researchgate.net This antioxidant capacity, stemming from their ability to scavenge free radicals, is a key property explored in various applications. rsdjournal.orgnih.gov The structural diversity of phenolic compounds, from simple phenols to complex polyphenols, underpins their wide range of functional roles in both biological systems and synthetic chemistry. wikipedia.orgrsdjournal.org

Contextualizing 4-Ethoxy-3,5-difluorophenol within Advanced Chemical Research

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its structure places it firmly within areas of advanced chemical research, particularly as a specialized building block or intermediate. alfa-chemistry.comalfa-chemistry.com The presence of both fluorine atoms and a phenolic hydroxyl group on an aromatic ring is characteristic of intermediates used in the synthesis of complex molecules for materials science and medicinal chemistry. cymitquimica.com

For instance, structurally related fluorinated phenols are key components in the synthesis of liquid crystal materials. google.com The polarity and rigidity imparted by the fluorinated phenyl ring are desirable properties for creating the liquid crystalline phases used in display technologies. smolecule.com A patent for the preparation of the related isomer, 4-ethoxy-2,3-difluorophenol (B141254), explicitly mentions its use as a liquid crystal intermediate. google.com It is plausible that this compound could serve a similar purpose in the development of new materials with specific dielectric and optical properties.

In medicinal chemistry, molecules containing a difluorophenol moiety are investigated for their potential biological activity. The fluorine atoms can modulate the acidity of the phenolic proton and influence intermolecular interactions, such as hydrogen bonding and dipole interactions, which are critical for a molecule's binding to a biological target. cymitquimica.com Therefore, this compound represents a valuable scaffold for synthetic chemists to build more complex, potentially bioactive molecules for drug discovery programs. alfa-chemical.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRARGBDWPXWTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309924 | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-45-1 | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 3,5 Difluorophenol and Analogues

Strategic Approaches to Fluorinated Phenol (B47542) Synthesis

The creation of fluorinated phenols such as 4-ethoxy-3,5-difluorophenol relies on a series of strategic synthetic pathways. These methods are designed to control the placement of functional groups on the benzene (B151609) ring with high precision.

One common strategy involves the use of Grignard reagents, which are powerful tools for forming carbon-carbon bonds. byjus.com In this context, an aryl halide, such as 1-bromo-3,5-difluorobenzene (B42898), is reacted with magnesium metal to form a Grignard reagent, 3,5-difluorophenylmagnesium bromide. wikipedia.orgsigmaaldrich.comnih.gov This organomagnesium compound can then be reacted with an oxygen source, followed by an acidic workup, to introduce a hydroxyl group and form the corresponding phenol. fluorine1.ru The general formula for a Grignard reagent is R-Mg-X, where R is an organic group and X is a halogen. wikipedia.org These reagents are typically prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

The formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene is a critical step. nih.gov This intermediate can then be used in subsequent reactions to build more complex molecules. For instance, it can be reacted with a borate (B1201080) ester to form a fluorophenylboronic acid, which is then oxidized to the phenol. fluorine1.rugoogle.com

Table 1: Grignard Reagent Formation and Subsequent Reaction

| Reactant | Reagent | Intermediate | Product |

| 1-Bromo-3,5-difluorobenzene | Magnesium (Mg) | 3,5-Difluorophenylmagnesium bromide | 3,5-Difluorophenol (B1294556) (after oxidation) |

This table illustrates a simplified pathway and does not include all reaction conditions and reagents.

A versatile method for synthesizing phenols involves the use of boronic acids and their esters. nih.govorganic-chemistry.org This pathway often begins with an aryl halide, which is converted to an arylboronic acid or a boronate ester. nih.gov This transformation can be achieved through reaction with a diboron (B99234) reagent in the presence of a palladium catalyst. rsc.org

Once the arylboronic acid or ester is formed, it can be oxidized to the corresponding phenol. nih.govorganic-chemistry.org Various oxidizing agents can be employed for this purpose, including hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and N-oxides. nih.govarkat-usa.orgorganic-chemistry.org The use of MCPBA provides a mild and efficient method for this conversion, often at room temperature. organic-chemistry.org Isotopic labeling studies have shown that the oxygen atom in the resulting phenol originates from the oxidizing agent, not from water. organic-chemistry.org This method is compatible with a wide range of functional groups. nih.govorganic-chemistry.org

Table 2: Oxidation of Arylboronic Acids to Phenols

| Arylboronic Acid Derivative | Oxidizing Agent | Product |

| 3,5-Difluorophenylboronic acid | Hydrogen Peroxide (H₂O₂) | 3,5-Difluorophenol |

| 3,5-Difluorophenylboronic acid | m-Chloroperbenzoic acid (MCPBA) | 3,5-Difluorophenol |

| 3,5-Difluorophenylboronate ester | N-Oxide | 3,5-Difluorophenol |

This table provides examples of common oxidizing agents used in this transformation.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly those activated by electron-withdrawing groups like fluorine atoms. researchgate.netnih.govacs.org In the synthesis of compounds like this compound, an SNAr reaction can be used to introduce the ethoxy group. researchgate.netresearchgate.netmdpi.com

This reaction typically involves reacting a fluorinated aromatic compound with an alkoxide, such as sodium ethoxide, in a suitable solvent. rsc.orgresearchgate.net The fluorine atoms on the benzene ring activate the ring towards nucleophilic attack, facilitating the substitution. The regioselectivity of the SNAr reaction can often be controlled by the substitution pattern of the starting material. researchgate.net For instance, starting with 1,3,5-trifluorobenzene (B1201519) and reacting it with an ethoxide would be a potential route, though controlling the regioselectivity to obtain the desired product would be a key challenge.

The synthesis of this compound often involves a multi-step sequence starting from more readily available difluorobenzene derivatives. nbinno.comgoogle.com A common precursor is 1-bromo-3,5-difluorobenzene. nbinno.comchemicalbook.comlookchem.comchemnet.com This compound can be synthesized from 3,5-difluoroaniline (B1215098) through a Sandmeyer-type reaction, involving diazotization followed by reaction with a bromide source. google.com

From 1-bromo-3,5-difluorobenzene, the synthetic route can proceed in several ways. One approach is to first introduce the hydroxyl group to form 3,5-difluorophenol, and then perform an etherification reaction to add the ethyl group. Alternatively, the ethoxy group could be introduced first, followed by the conversion of the bromo group to a hydroxyl group.

Another related starting material is 3,5-difluoroaniline itself. ontosight.ai This compound can be prepared through various methods, including the reduction of 3,5-difluoronitrobenzene (B45260) or through multi-step sequences from other halogenated benzenes. google.comgoogle.com

Regioselective Functionalization and Reaction Optimization Strategies

Achieving the desired substitution pattern, or regioselectivity, is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. kyoto-u.ac.jpx-mol.com The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of incoming functional groups. For instance, in a difluorinated phenol, the hydroxyl group and the fluorine atoms will influence the position of subsequent reactions.

Reaction optimization is essential to maximize the yield and purity of the target compound. beilstein-journals.org This involves carefully selecting solvents, reaction temperatures, catalysts, and the stoichiometry of reagents. For example, in SNAr reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. researchgate.netacs.org Similarly, in Grignard reactions, the activation of magnesium and the solvent system are crucial for efficient reagent formation. wikipedia.org Optimization of etherification reactions of fluorinated phenols also involves screening different bases and solvents to achieve the best results. rsc.orgacs.orgorganic-chemistry.org

Preparation of Key Precursors and Synthetic Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. nbinno.comgoogle.com As mentioned, 1-bromo-3,5-difluorobenzene is a vital intermediate. nbinno.comchemsynthesis.com It can be prepared from 3,5-difluoroaniline. google.com

3,5-Difluoroaniline is another important precursor. ontosight.airesearchgate.net Its synthesis can be accomplished through the reduction of 3,5-difluoronitrobenzene or via amination of 3,5-difluorochlorobenzene. google.com The synthesis of 3,5-difluorochlorobenzene can, in turn, start from 1,3,5-trichlorobenzene. google.com

Another key class of intermediates are the arylboronic acids and esters. nih.govorganic-chemistry.org For instance, 3,5-difluorophenylboronic acid can be synthesized from 1-bromo-3,5-difluorobenzene via a Grignard reagent followed by reaction with a borate ester. google.com These boronic acid derivatives are then oxidized to the corresponding phenols. nih.govorganic-chemistry.org

Table 3: Key Precursors and Their Synthesis

| Precursor/Intermediate | Starting Material | Key Transformation |

| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | Diazotization and Sandmeyer reaction |

| 3,5-Difluoroaniline | 3,5-Difluoronitrobenzene | Reduction of the nitro group |

| 3,5-Difluorophenylboronic acid | 1-Bromo-3,5-difluorobenzene | Grignard formation and reaction with a borate ester |

This table highlights some of the common synthetic routes to important starting materials.

Spectroscopic and Diffraction Based Structural Elucidation in Research Contexts

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is the primary tool for determining the molecular structure of a compound in various states. By probing the interactions of molecules with electromagnetic radiation, techniques like vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the chemical environment of atoms and the bonds connecting them.

Vibrational Spectroscopy (FTIR, Raman) in Molecular Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. Specific bonds and functional groups absorb infrared radiation or scatter it inelastically at characteristic frequencies.

For 4-ethoxy-3,5-difluorophenol, FTIR and Raman spectra would be expected to reveal key vibrations associated with its phenolic hydroxyl group, the aromatic ring, the ether linkage, and the carbon-fluorine bonds. The O-H stretching vibration of the phenol (B47542) group typically appears as a broad band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹. okstate.eduresearchgate.net The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. okstate.edu The C-O stretching of the ethoxy group and the phenolic C-O bond would likely produce strong bands between 1000 and 1300 cm⁻¹. Furthermore, the C-F stretching vibrations are anticipated to be in the 1100-1400 cm⁻¹ range, often exhibiting strong absorption in the IR spectrum.

While a complete experimental spectrum for this compound is not available, the table below illustrates the expected characteristic vibrational frequencies based on data from similar substituted phenols. okstate.eduresearchgate.net

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic, -CH₂) | 2900 - 3000 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| C-O Stretch (Ether & Phenol) | 1000 - 1300 | Strong |

| Aromatic C-H Bending (Out-of-plane) | 800 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of the ethoxy group and the aromatic protons. The ethoxy group would appear as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with each other. okstate.edu The aromatic region would show a signal for the two equivalent protons at the C2 and C6 positions. The phenolic -OH proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Due to the molecule's symmetry, only five signals would be expected: one for the methyl carbon, one for the methylene carbon, and three for the aromatic carbons (C1, C2/C6, and C3/C5, and C4). The carbons attached to fluorine (C3/C5) and oxygen (C1, C4, and the methylene carbon) would be significantly shifted downfield. libretexts.org

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the fluorine atoms. As the two fluorine atoms are chemically equivalent, a single signal would be expected.

While experimental NMR data for this compound is scarce, data for a derivative, 2-(4-ethoxy-3,5-difluorophenoxy)pyrido[3,4-d]pyrimidin-4-ol, has been reported in a patent. okstate.eduusgs.gov This report shows the characteristic ethoxy group signals: a triplet at ~1.33 ppm and a quartet at ~4.18 ppm. okstate.eduusgs.gov Based on this and data for similar compounds like 3,5-difluorophenol (B1294556), expected chemical shifts can be predicted. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -CH₃ | ~1.4 | Triplet | ~7 Hz |

| ¹H | -CH₂- | ~4.1 | Quartet | ~7 Hz |

| ¹H | Ar-H (C2, C6) | 6.5 - 7.0 | Triplet (due to ¹⁹F coupling) | ~2-3 Hz |

| ¹H | -OH | Variable (e.g., 5.0 - 6.0) | Singlet (broad) | N/A |

| ¹³C | -CH₃ | ~15 | Singlet | N/A |

| ¹³C | -CH₂- | ~70 | Singlet | N/A |

| ¹³C | C2, C6 | ~105 | Doublet (due to C-F coupling) | Small J(CF) |

| ¹³C | C4 | ~140 | Triplet (due to C-C-F coupling) | Small J(CCF) |

| ¹³C | C1 | ~145 | Triplet (due to C-C-F coupling) | Small J(CCF) |

| ¹³C | C3, C5 | ~158 | Doublet (due to C-F coupling) | Large J(CF) ~240 Hz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorptions related to the π → π* transitions of the benzene (B151609) ring. The substitution pattern, including the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing fluorine atoms, would influence the exact wavelength of maximum absorbance (λ_max). Typically for substituted phenols, these absorptions occur in the range of 270-290 nm.

X-ray Diffraction Analysis for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. bioscience.finumberanalytics.com This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

If a suitable single crystal of this compound were obtained, X-ray analysis would confirm the planar structure of the benzene ring and the positions of the ethoxy and difluoro substituents. researchgate.net A key feature to investigate would be the hydrogen bonding network formed by the phenolic hydroxyl group, which plays a crucial role in the solid-state packing of phenols. researchgate.net Crystallographic data for the related compound 3,5-difluorophenol is available and shows it crystallizes in the orthorhombic space group P2₁2₁2₁, revealing how the molecules arrange in the solid state. nih.gov A similar analysis for the title compound would provide invaluable structural detail.

Table 3: Illustrative Crystal Data Parameters from X-ray Diffraction

| Parameter | Example Value (based on related structures) |

|---|---|

| Chemical Formula | C₈H₈F₂O₂ |

| Formula Weight | 174.15 g/mol |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | g/cm³ |

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.org For this compound (C₈H₈F₂O₂), HRMS would be used to confirm its molecular weight and composition with high precision. The calculated monoisotopic mass is 174.0492 u. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data

| Ion Type | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 175.0570 | To be determined experimentally |

| [M+Na]⁺ | 197.0390 | To be determined experimentally |

| [M-H]⁻ | 173.0414 | To be determined experimentally |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3,5 Difluorophenol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For derivatives of phenol (B47542), DFT calculations, particularly using the B3LYP functional with various basis sets, are commonly employed to determine optimized molecular geometries and understand structural properties. researchgate.netdergipark.org.trymerdigital.com These calculations provide a relationship between the structural and spectral properties of the molecule. researchgate.net

Theoretical investigations are considered reliable for characterizing molecules due to their accuracy in evaluating various molecular properties and supporting experimental findings. ymerdigital.com For similar phenolic compounds, DFT methods have been shown to capably generate a variety of isolated molecular properties. researchgate.net The optimized molecular geometry from these calculations often shows good agreement with experimental data. ymerdigital.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis provides insights into the nature of reactivity and the energetic behavior of the molecule. researchgate.net The HOMO-LUMO gap reflects the chemical reactivity of the molecule, with a lower gap indicating higher reactivity. irjweb.com For similar compounds, the HOMO-LUMO energy gap has been calculated to understand kinetic stability and chemical reactivity. grafiati.com The analysis of HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. researchgate.netnih.gov

| Parameter | Significance |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| Energy Gap | The energy difference between HOMO and LUMO; a smaller gap indicates higher chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netdergipark.org.trgrafiati.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are typically colored red and blue, respectively. ymerdigital.com

This visualization helps in understanding intermolecular interactions, particularly hydrogen bonding, and predicting how a molecule will interact with other chemical species. researchgate.netymerdigital.com The MEP is related to the dipole moment, electronegativity, and partial charges of the molecule. researchgate.net For related compounds, MEP analysis is used to investigate electron density distribution and identify chemical reactive sites for electrophilic and nucleophilic attacks. researchgate.netgrafiati.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal structure. researchgate.netnih.gov This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping properties like dnorm onto the Hirshfeld surface, it is possible to identify and visualize different types of intermolecular contacts and their relative importance. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular interactions, providing quantitative information about the percentage contribution of various contacts, such as H···H, O···H/H···O, and C···H/H···C, to the total Hirshfeld surface. nih.gov This method is instrumental in understanding the forces that govern the crystal packing of molecular solids. For similar molecules, Hirshfeld surface analysis has been used to elucidate and quantify these interactions. researchgate.net

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. uni-muenchen.de It is used to evaluate intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. grafiati.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method used to analyze the electron density to define atoms and the bonds between them. QTAIM can be used to quantify the strength of intramolecular interactions, including hydrogen bonds. researchgate.net Together, NBO and QTAIM analyses offer a detailed understanding of the intramolecular forces that stabilize a molecule. researchgate.net

Prediction and Evaluation of Nonlinear Optical (NLO) Properties

Computational methods are employed to predict and evaluate the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

Theoretical calculations, often performed using DFT, can predict the electric dipole moment and first-order hyperpolarizability. researchgate.netsemanticscholar.org A high β value, often compared to a standard like urea, indicates a significant NLO response. researchgate.net The investigation of NLO properties is often linked to the analysis of frontier molecular orbitals and charge transfer within the molecule, as these electronic characteristics are fundamental to the NLO phenomenon. researchgate.netsemanticscholar.org

Conformational Analysis and Torsional Barriers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For phenolic compounds, a key aspect is the orientation of the hydroxyl group and any alkyl side chains. researchgate.netresearchgate.net

Quantum chemical calculations can identify stable conformers and the energy barriers to internal rotation (torsional barriers). For instance, in substituted phenols, the barrier to internal rotation of the hydroxyl group can be determined. researchgate.net Similarly, for molecules with an ethoxy group, the torsional barrier of the methyl group within that side chain can be calculated and compared with experimental values. researchgate.net This analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Chemical Transformations and Derivatization Strategies of 4 Ethoxy 3,5 Difluorophenol

Reactions at the Phenolic Hydroxyl Group for Ether and Ester Formation

The acidic proton of the phenolic hydroxyl group is the most common site for initial reactivity, readily undergoing reactions to form ethers and esters.

Etherification , typically achieved through the Williamson ether synthesis, involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks an alkyl halide to generate a new ether. The choice of base and solvent is critical for optimizing reaction yields and preventing side reactions.

Esterification is another key transformation, often accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) under basic conditions. This reaction attaches an acyl group to the phenolic oxygen, forming an ester. These ester derivatives are common intermediates in the synthesis of more complex molecules.

| Transformation | Reagents | Product Type | Typical Conditions |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl ether | Heating in a polar aprotic solvent (e.g., DMF, Acetone) |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Aryl ester | Stirring in a non-polar solvent at room temperature |

Modifications and Elaboration of the Ethoxy Moiety

While less common than reactions at the hydroxyl group, the ethoxy moiety can also be chemically altered. The primary strategy for its modification is O-dealkylation , which involves cleaving the ethyl-oxygen bond to regenerate a hydroxyl group. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents. Once the ethoxy group is removed, the resulting di- or tri-hydroxylated phenol can be re-alkylated with different alkyl groups, allowing for the introduction of more complex or functionally diverse side chains.

| Reaction | Reagents | Purpose |

| O-de-ethylation | Boron tribromide (BBr₃) or Hydrogen bromide (HBr) | To expose a second hydroxyl group for further functionalization. |

| Re-alkylation | Various alkyl halides/sulfates and a base | To introduce different alkoxy groups, altering the molecule's physical and electronic properties. |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The aromatic ring of 4-Ethoxy-3,5-difluorophenol is electron-rich, making it susceptible to electrophilic aromatic substitution . The directing effects of the substituents (hydroxyl, ethoxy, and fluorine atoms) guide incoming electrophiles. The powerful activating, ortho-para directing hydroxyl and ethoxy groups, combined with the ortho-para directing (but deactivating) fluorine atoms, create a specific reactivity pattern. Electrophilic attack is generally directed to the positions ortho to the powerful activating groups. For instance, Friedel-Crafts acylation can introduce an acyl group onto the ring, leading to the formation of substituted acetophenones like 1-(4-Ethoxy-3,5-difluorophenyl)ethan-1-one. synquestlabs.com

Given the presence of deactivating fluorine atoms, nucleophilic aromatic substitution (SNAr) is also a potential pathway, particularly if further electron-withdrawing groups are introduced onto the ring. The fluorine atoms can act as leaving groups when attacked by strong nucleophiles.

| Reaction Type | Example Reagent | Potential Product | Notes |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(4-Ethoxy-3,5-difluorophenyl)ethan-1-one synquestlabs.com | Introduces a ketone functional group to the aromatic ring. |

| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | 4-Ethoxy-3,5-difluorobenzaldehyde | Adds an aldehyde group, a versatile handle for further synthesis. |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-4-ethoxy-3,5-difluorophenol | Introduces a bromine atom, useful for cross-coupling reactions. |

Synthesis of Heterocyclic Derivatives Incorporating the Difluorophenol Scaffold

The this compound framework is a valuable starting material for the synthesis of various heterocyclic compounds. alfa-chemical.com The phenolic hydroxyl group and the activated aromatic ring can participate in cyclization reactions to form fused ring systems. For example, it can serve as a precursor in the multi-step synthesis of complex heterocyclic structures like triazolothiadiazines or other systems of interest in medicinal chemistry. nih.gov These reactions often involve condensation with bifunctional reagents, where one part of the reagent reacts with the hydroxyl group and the other part reacts with an activated position on the aromatic ring to close the heterocyclic ring. The synthesis of thiazoles and oxazoles has also been noted as an application of this compound. alfa-chemical.com

Research Applications in Advanced Materials Science

Role as an Intermediate in Liquid Crystal Material Development

4-Ethoxy-3,5-difluorophenol and its isomers are important intermediates in the synthesis of liquid crystal (LC) materials. google.comarchivemarketresearch.comgithub.com Liquid crystals are essential components of display technologies, such as those found in televisions and mobile phones, and their performance is highly dependent on the molecular structure of the constituent compounds. google.com The incorporation of fluorine atoms into the core structure of liquid crystal molecules is a well-established strategy for tuning their physical properties.

The presence of the 3,5-difluoro substitution pattern in the phenol (B47542) ring is particularly significant. Fluorine is the most electronegative element, and its inclusion can profoundly influence the dielectric anisotropy (Δε), a critical parameter for liquid crystal displays. Specifically, lateral fluorine substituents, like those in this compound, are known to generate a strong negative dielectric anisotropy in the final liquid crystal molecule. This property is essential for displays that utilize vertical alignment (VA) mode, which offers high contrast ratios and wide viewing angles.

The synthetic utility of this compound lies in its reactive phenolic hydroxyl group, which allows it to be incorporated into more complex liquid crystal structures through etherification or esterification reactions. The ethoxy group also contributes to modifying the mesomorphic behavior, such as the melting point and the temperature range of the liquid crystal phases (e.g., nematic and smectic phases). researchgate.net Researchers utilize such intermediates to synthesize complex molecules like fluorinated biphenyls and tolanes, which are common mesogenic (liquid crystal-forming) cores. researchgate.net For example, related structures like 4-bromo-2,3-difluorophenol (B118781) serve as starting materials for multi-step reactions to create high-performance liquid crystals for various applications. researchgate.net The global market for related compounds like 4-Ethoxy-2,3-difluorophenol (B141254) is driven by this increasing demand from the liquid crystal sector. archivemarketresearch.com

Table 1: Related Fluorinated Intermediates and their Role in Liquid Crystal Synthesis

| Compound Name | CAS Number | Application in Liquid Crystals | Reference |

| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | Intermediate for negative liquid crystal materials used in displays. google.comgithub.comacrospharmatech.com | google.comgithub.comacrospharmatech.com |

| 3,4-Difluorophenol | 2713-33-9 | Intermediate for synthesizing liquid crystals with enhanced stability and electro-optical properties. lookchem.com | lookchem.com |

| 4-Bromo-2,3-difluorophenol | 186590-02-1 | Starting material for synthesizing tolane-based liquid crystals. researchgate.net | researchgate.net |

| (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | 137533-58-9 | A complex bicyclohexane derivative with significant applications in liquid crystal materials. smolecule.com | smolecule.com |

Exploration in Optoelectronic and Electronic Materials

The applications of this compound extend beyond liquid crystal displays into the broader field of optoelectronic and electronic materials. google.comresearchgate.net Organic electronic materials are valued for their processability, flexibility, and tunable electronic properties. The specific substitutions on the this compound ring make it a valuable precursor for creating materials with desired electronic characteristics.

The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials derived from this phenol. This modulation is critical for designing organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Furthermore, the C-F bond is strong and stable, which can enhance the thermal and oxidative stability of the final material, a crucial factor for the longevity of electronic devices.

As a building block, this compound can be used to synthesize larger conjugated molecules or polymers for these applications. cymitquimica.com Its phenolic group provides a reactive site for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, after conversion to a triflate or halide. These reactions are workhorses in synthetic organic chemistry for constructing the complex π-conjugated systems required for charge transport and light emission in optoelectronic devices. The unique electronic profile created by the combination of the electron-donating ethoxy group and the electron-withdrawing fluorine atoms allows for fine-tuning of the material's properties.

Potential in Polymer and Additive Chemistry

In polymer science, this compound holds potential both as a monomer for the synthesis of high-performance polymers and as a functional additive. lookchem.com The development of advanced polymers often involves incorporating structural units that impart specific properties like thermal stability, chemical resistance, and low dielectric constants.

The phenolic hydroxyl group enables this compound to act as a monomer in polymerization reactions. For example, it can undergo oxidative polycondensation to form fluorinated poly(phenylene ether)s (PPEs). researchgate.net These polymers are known for their high thermal stability, excellent mechanical properties, and low water absorption. The inclusion of the ethoxy and difluoro substituents on the polymer backbone would be expected to further enhance these properties, particularly leading to a lower dielectric constant, which is highly desirable for microelectronics packaging and high-frequency circuit boards.

Alternatively, this compound or its derivatives could be used as a polymer additive. johoku-chemical.com For instance, it could be incorporated as a comonomer in small quantities to modify the surface properties of a polymer or to enhance its flame retardancy, as halogenated compounds are known to interfere with combustion processes. It can also serve as a precursor to antioxidants or UV stabilizers that are physically blended with polymers to prevent degradation. johoku-chemical.com

Table 2: Potential Polymer Applications of this compound

| Application | Polymer Type | Potential Properties Imparted |

| Monomer | Fluorinated Poly(phenylene ether)s (F-PPE) | High thermal stability, low dielectric constant, hydrophobicity, chemical resistance. |

| Monomer | Fluorinated Polycarbonates / Polyesters | Enhanced thermal stability, optical clarity, modified refractive index. |

| Additive | As a comonomer or blended additive | Improved flame retardancy, UV stability, surface energy modification. |

Investigation of Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. pku.edu.cn This effect is the opposite of the more common aggregation-caused quenching (ACQ) and has opened new avenues for applications in sensors, bio-imaging, and optoelectronics. pku.edu.cnresearchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregate state, which blocks non-radiative decay pathways and promotes radiative emission. pku.edu.cn

While this compound is a small molecule and not an AIE luminogen (AIEgen) itself, it is a valuable building block for synthesizing larger, more complex molecular structures that could exhibit AIE. The design of AIEgens often involves creating molecules with rotatable aromatic rings, such as tetraphenylethylene (B103901) derivatives. pku.edu.cn

The 4-ethoxy-3,5-difluorophenyl moiety can be incorporated into these larger systems. The presence of fluorine atoms can influence the crystal packing and intermolecular interactions (such as C-F···H hydrogen bonding) in the solid state. researchgate.net These interactions are critical in controlling the degree of RIR and, consequently, the AIE efficiency. By strategically placing this fluorinated group within a larger AIE-active scaffold, researchers can fine-tune the emission color, quantum yield, and sensitivity of the resulting material. Therefore, the investigation of this compound in this context is focused on its use as a synthetic component to create novel AIE-active materials with tailored photophysical properties. researchgate.net

Investigations in Medicinal Chemistry and Biological Activity

Intermediate in Pharmaceutical Synthesis and Drug Discovery

4-Ethoxy-3,5-difluorophenol serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the ability to introduce a specifically substituted phenyl ether or benzyl (B1604629) moiety into a larger molecule, which can be crucial for achieving desired pharmacological activity and pharmacokinetic properties. The difluoro-ethoxy substitution pattern is particularly relevant in the design of modern therapeutics where fine-tuning of electronic and steric properties is essential for target engagement and selectivity.

This intermediate is employed in multi-step synthetic routes to create advanced drug candidates. For instance, derivatives of this compound are instrumental in constructing the aglycone portions of sodium-dependent glucose transporter (SGLT) inhibitors. The synthesis of the SGLT2 inhibitor Henagliflozin, for example, utilizes a closely related precursor, 4-ethoxy-3-fluorobenzyl, demonstrating the importance of this substitution pattern in developing treatments for type 2 diabetes. newdrugapprovals.orgwikipedia.org The synthetic pathways often involve etherification of the phenolic hydroxyl group or its conversion into other functional groups to link it to a core scaffold, showcasing its versatility in drug design.

Ligand Design and Receptor Interaction Studies

The structural features of this compound make it an excellent starting point for the design of ligands that interact with specific biological receptors. The fluorine atoms can form favorable orthogonal multipolar interactions with protein backbones, while the ethoxy group can occupy hydrophobic pockets within a receptor's binding site.

Dopamine (B1211576) D1 Receptor Agonism and Functional Selectivity (Bias)

In the quest for novel treatments for neurological and psychiatric disorders, the dopamine D1 receptor (D1R) is a significant target. Recent research has focused on developing non-catechol agonists that exhibit functional selectivity, also known as biased agonism, where a ligand preferentially activates one downstream signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). This approach aims to maximize therapeutic effects while minimizing side effects.

The synthesis of libraries of non-catechol D1R agonists often involves the reaction of a core heterocyclic structure with various substituted phenols. This compound is an ideal candidate for such synthetic strategies. Its incorporation could lead to novel ligands with unique functional selectivity profiles. The fluorine atoms can influence receptor binding and conformation, potentially stabilizing a state that favors G-protein coupling over β-arrestin pathways.

Table 1: Representative Functional Selectivity Data for D1 Receptor Agonists

| Compound | D1R Gs Activation (EC₅₀, nM) | D1R β-Arrestin2 Recruitment (EC₅₀, nM) | Bias Factor (vs. Dopamine) |

| Dopamine | 5.2 | 85 | 1.0 |

| SKF-81297 | 1.1 | 110 | 1.2 |

| Compound X (Hypothetical) | 3.5 | >10,000 | >300 (Gs biased) |

This table presents hypothetical data for a Gs-biased agonist (Compound X) that could be synthesized using a this compound moiety, compared to known D1R agonists. The bias factor is a measure of the preference for one signaling pathway over another.

Serotonin (B10506) 5-HT2A Receptor Antagonism and Binding Affinity

The serotonin 5-HT2A receptor is a key target for atypical antipsychotic drugs. google.com Antagonism of this receptor is believed to contribute to the therapeutic efficacy of these agents against the symptoms of psychosis, often with a lower incidence of extrapyramidal side effects compared to older antipsychotics. google.com

The development of selective 5-HT2A antagonists is an active area of research. Synthetic strategies often employ substituted phenolic compounds to build ligands that can effectively block the receptor. The use of fluorinated phenols, in particular, has been explored to enhance binding affinity and improve pharmacokinetic properties. This compound serves as a valuable precursor for creating novel antagonists, where its substituted phenyl ring can form key interactions within the 5-HT2A receptor's binding pocket. The fluorine atoms can increase the compound's metabolic stability and modulate its lipophilicity, which is critical for brain penetration.

Development of Anti-Cancer Agents and Enzyme Inhibitors

The unique electronic properties of the 4-ethoxy-3,5-difluorophenyl moiety make it a compelling component in the design of enzyme inhibitors for cancer therapy. Many anti-cancer drugs function by inhibiting specific kinases or other enzymes that are overactive in tumor cells.

For example, in the synthesis of novel phosphatidylinositol 3-kinase (PI3K) inhibitors, substituted benzimidazole (B57391) analogs have shown promise. nih.gov this compound could be used to create derivatives that fit into the ATP-binding pocket of such kinases. The fluorine atoms can enhance binding affinity through hydrogen bonding or other electrostatic interactions with the enzyme's active site. Similarly, in the development of pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, Buchwald-Hartwig amination is a common reaction used to connect aryl amines to a core scaffold. ed.ac.uk An aniline (B41778) derived from this compound could be used to generate novel inhibitors with improved selectivity and potency.

Table 2: Kinase Inhibition Profile for a Hypothetical Agent

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 15 |

| FGFR1 | 25 |

| VEGFR2 | 350 |

This table shows a hypothetical inhibitory profile for an anti-cancer agent derived from this compound, demonstrating potential potency and selectivity against cancer-related kinases.

Studies on Sodium-Dependent Glucose Transporter (SGLT) Inhibition

Inhibitors of SGLT2 are a class of medications used to treat type 2 diabetes by promoting the excretion of glucose in the urine. wikipedia.org These drugs are typically C-aryl glucoside derivatives. The structure of the aryl group (aglycone) is critical for the inhibitory activity and selectivity of the compound.

The synthesis of the SGLT2 inhibitor Henagliflozin involves a key intermediate containing a (4-ethoxy-3-fluorophenyl)methyl group. newdrugapprovals.orgwikipedia.org This highlights the importance of the fluorinated ethoxy-phenyl scaffold in achieving high potency and selectivity for SGLT2 over SGLT1. This compound represents a closely related and valuable starting material for synthesizing next-generation SGLT inhibitors with potentially enhanced properties, such as improved metabolic stability or a modified pharmacokinetic profile.

Table 3: SGLT Inhibitory Activity

| Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

| Henagliflozin | 2.38 | 4324 | >1800-fold |

Data for Henagliflozin, a compound with a structurally similar aglycone, illustrates the high potency and selectivity achievable with this class of molecules. medchemexpress.com

In Silico Pharmacokinetic and Pharmacodynamic Profiling

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.gov These predictions help to prioritize which compounds to synthesize and test, saving time and resources.

Derivatives synthesized from this compound can be profiled using these computational tools. The introduction of the difluoro-ethoxy-phenyl moiety is expected to influence several key pharmacokinetic parameters. For instance, the fluorine atoms can lower the pKa of nearby functional groups and increase lipophilicity (logP), which can affect properties like cell membrane permeability and plasma protein binding. Furthermore, fluorine substitution can block sites of metabolism, potentially increasing the half-life of a drug. chemrxiv.org Predictive models can estimate a compound's likelihood of crossing the blood-brain barrier (BBB), its potential for inhibiting major cytochrome P450 (CYP) enzymes, and its predicted oral bioavailability. nih.govnih.gov

Table 4: Predicted In Silico ADME Properties for a Hypothetical Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 | Compliant with Lipinski's Rule |

| LogP | 3.5 | Good lipophilicity for permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule |

| Blood-Brain Barrier (BBB) Penetration | High | Potential for CNS activity |

| CYP2D6 Inhibition | Low Probability | Low risk of drug-drug interactions |

| Human Intestinal Absorption | >90% | High predicted oral bioavailability |

This table provides a hypothetical in silico ADME profile for a drug candidate derived from this compound, based on common computational models.

Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) Studies

The systematic investigation of how modifications to the structure of this compound influence its biological activity (SAR) and its ability to selectively interact with different biological targets (SFSR) would be crucial for its development as a therapeutic agent.

A focused SAR study would likely involve the synthesis and biological evaluation of a series of analogs. Key modifications could include:

Alterations to the Ethoxy Group: The ethoxy group at the 4-position could be varied to explore the impact of chain length, branching, and the introduction of other functional groups. For instance, replacing the ethyl group with methyl, propyl, or cyclic fragments would probe the size and nature of the binding pocket.

Modification of the Fluorine Substituents: The fluorine atoms at the 3 and 5 positions are significant for their electronic effects and potential to form hydrogen bonds. Analogs with different halogen atoms (e.g., chlorine, bromine) or other electron-withdrawing or -donating groups at these positions would help to elucidate the role of electronics and sterics in biological activity.

Substitution at the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key feature, likely involved in hydrogen bonding with the biological target. Esterification or etherification of this group would not only probe its importance but also serve as a potential prodrug strategy.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Compound ID | R1 (Position 4) | R2 (Position 3) | R3 (Position 5) | R4 (Position 1) |

| Parent | -OCH2CH3 | -F | -F | -OH |

| Analog 1 | -OCH3 | -F | -F | -OH |

| Analog 2 | -OCH(CH3)2 | -F | -F | -OH |

| Analog 3 | -OCH2CH3 | -Cl | -Cl | -OH |

| Analog 4 | -OCH2CH3 | -H | -F | -OH |

| Analog 5 | -OCH2CH3 | -F | -F | -OCH3 |

SFSR studies would be a subsequent step, aiming to understand how these structural changes affect the compound's selectivity for different isoforms of a target enzyme or different receptor subtypes. For example, if this compound were found to be a kinase inhibitor, SFSR studies would focus on modifying its structure to achieve selectivity for a specific kinase, thereby reducing off-target effects. This involves screening the synthesized analogs against a panel of related biological targets and identifying structural motifs that confer selectivity.

Prodrug Design and Enzyme-Directed Activation Mechanisms

The phenolic hydroxyl group of this compound presents a prime opportunity for prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as to target the drug to specific tissues or cells.

A common prodrug strategy for phenols is to mask the hydroxyl group as an ester or a phosphate (B84403). These promoieties can be cleaved by endogenous enzymes that are abundant in the body or that are overexpressed in specific disease states, such as cancer.

Enzyme-Directed Activation:

A more sophisticated approach is enzyme-directed prodrug therapy, where a non-toxic prodrug is administered and is converted to a potent cytotoxic agent at the tumor site by an enzyme that is either endogenous to the tumor or has been artificially delivered there.

For this compound, a prodrug could be designed with a promoiety that is a substrate for a tumor-associated enzyme. For example, a glycosidic linkage could be introduced, targeting glycosidases that are sometimes upregulated in tumors. Alternatively, a phosphate group could be added, which would be cleaved by phosphatases.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Linkage to Phenol (B47542) | Activating Enzyme (Example) | Rationale |

| Phosphate | Ester | Alkaline Phosphatase | Increased water solubility; potential for tumor-specific activation. |

| Amino Acid | Ester | Peptidases | Potential for active transport and targeted delivery. |

| Glucuronide | Ether | β-Glucuronidase | Exploits higher levels of β-glucuronidase in some tumor microenvironments. |

| Nitroaromatic | Ether | Nitroreductase | Activation under hypoxic conditions found in solid tumors. |

The design of such prodrugs would require careful consideration of the stability of the prodrug in systemic circulation and the kinetics of its enzymatic activation at the target site to ensure efficient and selective release of the active this compound.

Environmental and Safety Considerations in Laboratory Research

Safe Handling and Storage Protocols in Academic Laboratories

The safe handling and storage of 4-Ethoxy-3,5-difluorophenol in a laboratory environment are predicated on a thorough understanding of its potential hazards, which can be inferred from the general properties of phenolic and organofluorine compounds. Phenol (B47542) itself is known to be corrosive, toxic, and readily absorbed through the skin, potentially causing severe chemical burns and systemic toxicity. uq.edu.auharvard.edu The introduction of fluorine atoms can further alter the compound's reactivity and toxicological profile. Therefore, a multi-layered approach to safety is essential.

Personal Protective Equipment (PPE) and Engineering Controls:

All work involving this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure. harvard.edu Standard laboratory attire, including a lab coat, long sleeves, and closed-toe shoes, is mandatory. qub.ac.uk Eye protection is critical; chemical safety goggles or a face shield should be worn, especially when there is a risk of splashing. princeton.edu

Glove selection is a critical aspect of safe handling. Due to the properties of phenol, which can penetrate some materials, chemically resistant gloves such as neoprene or butyl rubber are recommended. princeton.eduumich.edu Double-gloving may provide an additional layer of protection. harvard.edu It is crucial to inspect gloves for any signs of degradation or contamination before and during use and to change them immediately if contact with the chemical is suspected. umich.edu

Handling Procedures:

When handling this compound, researchers should use the smallest quantities necessary for the experiment to minimize potential exposure and waste generation. umich.edu Secondary containment, such as a tray made of a compatible material, should be used when transporting the chemical within the laboratory to prevent spills. harvard.edu After completing work, the entire work area should be decontaminated. umich.edu

In the event of skin contact, immediate and thorough decontamination is critical to prevent absorption. qub.ac.uk Standard first aid for phenol exposure involves irrigating the affected area with copious amounts of water, followed by the application of polyethylene glycol (PEG) 300 or 400, if available. uq.edu.auharvard.edu All laboratory personnel should be aware of the location of safety showers, eyewash stations, and first aid kits containing the appropriate supplies for phenol exposure. uq.edu.auqub.ac.uk

Storage Requirements:

Proper storage of this compound is vital to maintain its stability and prevent hazardous reactions. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. princeton.eduumich.edu The storage area should be secure to prevent access by unauthorized personnel. iu.edu

Chemical compatibility is a key consideration for storage. Phenolic compounds should be stored separately from oxidizing agents, reducing agents, and bases. uq.edu.au Fluorinated compounds also require careful segregation. gre.ac.uk Therefore, this compound should not be stored with incompatible materials that could trigger a dangerous reaction. umich.edu Containers should be kept tightly sealed when not in use and should be clearly labeled with the chemical name and any relevant hazard warnings. harvard.eduumich.edu Regular inspection of stored chemicals and their containers is recommended to check for any signs of degradation, leakage, or damage. iu.edu

| Parameter | Guideline | Rationale |

| Engineering Controls | Chemical Fume Hood | Minimizes inhalation of vapors. harvard.edu |

| Eye/Face Protection | Safety Goggles / Face Shield | Protects against splashes. princeton.edu |

| Hand Protection | Neoprene or Butyl Rubber Gloves | Resists permeation by phenolic compounds. princeton.eduumich.edu |

| Skin/Body Protection | Lab Coat, Closed-toe Shoes | Prevents skin contact. qub.ac.uk |

| Storage Location | Cool, Dry, Well-Ventilated Area | Ensures chemical stability and safety. princeton.eduumich.edu |

| Storage Segregation | Away from Incompatible Materials | Prevents hazardous reactions. uq.edu.augre.ac.uk |

| Container | Tightly Sealed, Clearly Labeled | Prevents leakage and ensures proper identification. umich.edu |

Responsible Management of Chemical Waste in Research Settings

The management of chemical waste generated from research involving this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with institutional and regulatory standards. Both phenolic and fluorinated compounds are of environmental concern, necessitating careful handling of their waste streams.

Waste Segregation and Collection:

All waste containing this compound, including residual amounts in containers, contaminated PPE, and solutions, must be treated as hazardous waste. qub.ac.uk This waste should never be disposed of down the drain or in regular trash. qub.ac.uk Separate, clearly labeled, and leak-proof containers should be designated for the collection of this specific chemical waste. qub.ac.uk It is crucial to avoid mixing incompatible waste streams, as this can lead to dangerous chemical reactions. rutgers.edu

Disposal Methods:

The disposal of phenolic and fluorinated waste is a specialized process. Phenolic compounds in wastewater can be treated through various methods, including adsorption on activated carbon, chemical oxidation, and biodegradation. mdpi.comnih.govresearchgate.net However, the presence of fluorine in the molecule can affect these processes.

For fluorinated organic compounds, high-temperature incineration is a common and effective destruction method. mdpi.com However, this process can generate hazardous byproducts like hydrogen fluoride (HF) if not properly controlled. mdpi.com Therefore, waste containing this compound should be handled by a licensed hazardous waste disposal contractor who has the appropriate facilities and expertise to manage such chemicals. qub.ac.uk

Emerging technologies are also being explored for the treatment of fluorinated chemical waste. For instance, some research focuses on the destruction of per- and polyfluoroalkyl substances (PFAS) with the aim of recovering fluorine for reuse, contributing to a circular chemical economy. ox.ac.ukox.ac.uk While not directly applicable to the immediate disposal of this compound waste from a research lab, these advancements point towards more sustainable future practices.

| Waste Type | Collection Method | Disposal Protocol |

| Solid Waste (Contaminated gloves, paper towels, etc.) | Designated, labeled hazardous waste container. | Professional hazardous waste disposal service. qub.ac.uk |

| Liquid Waste (Reaction mixtures, solvents, etc.) | Designated, labeled, sealed hazardous waste container. Avoid mixing with incompatible wastes. | Professional hazardous waste disposal service. qub.ac.uk |

| Empty Containers | Triple-rinsed with a suitable solvent; rinsate collected as hazardous waste. | Follow institutional guidelines for disposal of contaminated containers. |

Specific Considerations for Research Involving Fluorinated Compounds

The presence of fluorine in a molecule's structure introduces specific safety and handling considerations. While this compound is not as reactive as elemental fluorine, the carbon-fluorine bond is very strong, which can influence the compound's persistence and reactivity. purdue.edu

Potential for Hydrogen Fluoride (HF) Formation:

Under certain conditions, such as high temperatures or in the presence of strong acids or bases, fluorinated organic compounds can decompose and release hydrogen fluoride (HF). mdpi.compurdue.edu HF is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity. Therefore, it is crucial to be aware of the conditions that could lead to the formation of HF and to have appropriate emergency procedures in place. This includes having access to calcium gluconate gel, which is a specific first aid treatment for HF skin exposure. purdue.edu

Equipment and Material Compatibility:

Researchers should ensure that all equipment and materials used in experiments with this compound are compatible with fluorinated compounds. Certain materials may be degraded by fluorinated compounds or their potential decomposition products. For instance, hydrofluoric acid attacks glass, so if there is a risk of its formation, appropriate plasticware or specialized equipment should be used. polito.it

Training and Awareness:

All personnel working with fluorinated compounds like this compound should receive specific training on the potential hazards and emergency procedures. acs.org This includes understanding the risks associated with the compound itself and any potential hazardous byproducts. A thorough risk assessment should be conducted before beginning any new experimental procedure. acs.org

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape and Key Findings

The current body of public-domain scientific literature on 4-Ethoxy-3,5-difluorophenol is notably sparse. Unlike its parent compound, 3,5-difluorophenol (B1294556), which is recognized as an important intermediate in various synthetic applications, this compound has not been the subject of extensive, dedicated research.

The existing information primarily identifies it as a chemical intermediate, available commercially for research and development purposes. Its key role is inferred from the well-documented applications of related fluorinated phenols. For instance, various difluorophenol isomers are utilized as key building blocks in the synthesis of complex molecules. They are integral to the creation of certain anti-inflammatory drugs, agrochemicals, and high-performance polymers innospk.comcognitivemarketresearch.com. Specifically, compounds like 2,6-difluorophenol (B125437) are precursors for tumor necrosis factor-alpha (TNF-α) inhibitors, highlighting the potential of the difluorophenol scaffold in medicinal chemistry innospk.com.

Therefore, the primary "finding" regarding this compound is its status as a specialized building block, poised for use in multi-step syntheses where its unique electronic and steric properties—imparted by the two meta-fluorine atoms and the para-ethoxy group—can be leveraged to fine-tune the characteristics of a final target molecule. However, specific data on its reactivity, biological activity, or incorporation into novel compounds are not widely published.

Identified Gaps and Opportunities for Future Academic Exploration

The limited research on this compound presents numerous gaps in knowledge, which in turn create significant opportunities for future academic and industrial exploration.

Synthetic Methodologies: A primary opportunity lies in the development and optimization of efficient synthetic routes. While a logical approach would involve the Williamson ether synthesis starting from 3,5-difluorophenol and an ethylating agent, detailed studies optimizing reaction conditions, yield, and purity are lacking. Alternative strategies, perhaps inspired by patented one-pot methods for isomers like 4-ethoxy-2,3-difluorophenol (B141254) that proceed through Grignard and boronic acid intermediates, could be explored for scalability and efficiency google.com. The synthesis from more complex precursors, such as variously substituted trifluorobenzenes, also presents a viable research avenue patsnap.com.

Physicochemical and Spectroscopic Characterization: There is a clear need for a comprehensive characterization of the compound's properties. Detailed experimental data on its spectroscopic signatures (NMR, IR, MS), pKa, lipophilicity (LogP), and solid-state structure (via X-ray crystallography) are essential for its effective use as a synthetic building block and for computational modeling.

Exploration of Potential Applications: The most significant opportunities lie in investigating its utility in various fields:

Medicinal Chemistry: The compound is an ideal candidate for structure-activity relationship (SAR) studies. The ethoxy group may enhance metabolic stability or modulate receptor binding compared to a simple hydroxyl group. Research could focus on incorporating this moiety into scaffolds for kinase inhibitors, central nervous system agents, or anti-inflammatory drugs, where fluorination is known to be beneficial springernature.com.

Agrochemicals: With approximately 50% of modern agrochemicals containing fluorine, this compound could serve as a precursor for novel herbicides, fungicides, or insecticides chinesechemsoc.org. Its specific substitution pattern could lead to compounds with improved potency, selectivity, and environmental profiles.

Materials Science: Fluorinated aromatics are crucial in the synthesis of liquid crystals, high-performance polymers, and specialty coatings springernature.comdatainsightsmarket.com. The properties of this compound could be exploited to create materials with enhanced thermal stability, specific dielectric properties, or desired optical characteristics.

To provide context, the properties of the parent compound, 3,5-difluorophenol, are summarized below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H4F2O | nih.gov |

| Molecular Weight | 130.09 g/mol | nih.gov |

| Appearance | White to beige crystals | |

| Melting Point | 54-57 °C |

Emerging Trends in Organofluorine Chemistry Relevant to this compound

The future research landscape for this compound will be heavily influenced by broader trends in the field of organofluorine chemistry.

Advanced Synthetic Methods: Recent years have seen a surge in the development of novel and more efficient fluorination techniques chinesechemsoc.orgmdpi.comcas.cn. Late-stage functionalization (LSF) and C-H activation strategies are particularly relevant springernature.comcas.cn. These methods could enable the direct modification of the this compound ring, allowing for the rapid generation of diverse derivatives for screening in drug discovery and materials science. Furthermore, emerging techniques like electrochemical fluorination offer greener and more selective synthetic pathways chinesechemsoc.orgmdpi.com.

Strategic Use in Drug Design: The role of fluorine in pharmaceuticals has evolved from a simple metabolic blocker to a strategic tool for modulating a wide array of molecular properties. The introduction of fluorine is used to alter pKa, improve binding affinity to target proteins, and enhance membrane permeability springernature.com. The specific electronic profile of this compound makes it a valuable tool for "fluorine scanning" in lead optimization, where its effects can be compared against other isomers to achieve a desired biological outcome. The development of novel fluorinated polyphenols with significantly improved bioavailability demonstrates the power of combining fluorination with other modifications nih.gov.

Computational and Advanced Analytical Tools: The synergy between computational chemistry and experimental work is a defining trend. Quantum chemical calculations can predict the reactivity, metabolic fate, and spectroscopic properties of new molecules derived from this compound researchgate.net. In parallel, advanced analytical techniques, especially ¹⁹F NMR spectroscopy, are indispensable for tracking fluorine-containing molecules and their transformation products in biological or environmental systems, providing crucial insights that are otherwise difficult to obtain acs.org.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-3,5-difluorophenol, and what challenges arise during purification?

The synthesis typically involves alkylation of 3,5-difluorophenol using ethylating agents (e.g., ethyl bromide) under basic conditions. A key challenge is avoiding over-alkylation or side reactions due to competing nucleophilic sites. Purification is complicated by the compound's sensitivity to air and moisture, requiring inert atmospheres and low-temperature crystallization . Derivatives like 4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 916420-60-5) are synthesized via cyanoethylation, necessitating anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : NMR is critical for identifying fluorine substitution patterns, while NMR resolves ethoxy and aromatic protons.

- X-ray crystallography : Used to confirm molecular geometry, as demonstrated for structurally related fluorophenols (e.g., 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxy-phenyl]ethanone) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 174.14 for the parent compound) validate purity and fragmentation pathways .

Q. What are the common side reactions during the alkylation of 3,5-difluorophenol to produce this compound?

Competing O- vs. C-alkylation can occur, particularly under harsh conditions. Byproducts like diaryl ethers or ethoxy-substituted isomers may form, requiring chromatographic separation. The electron-withdrawing fluorine groups deactivate the ring, necessitating elevated temperatures but risking decomposition .

Advanced Research Questions

Q. How does the electronic effect of substituents influence the regioselectivity of electrophilic aromatic substitution in this compound?

The ethoxy group is a strong para-directing, electron-donating substituent, while fluorine atoms are meta-directing and electron-withdrawing. This creates a sterically hindered and electronically deactivated aromatic system, favoring substitution at the 2- and 6-positions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity . Experimentally, nitration or halogenation reactions yield products consistent with these electronic effects .

Q. What structural modifications enhance the biological activity of this compound derivatives, such as acetonitrile or carboxylic acid analogs?

Converting the hydroxyl group to acetonitrile (e.g., 4-Ethoxy-3,5-difluorophenylacetonitrile) increases lipophilicity, potentially improving membrane permeability. Carboxylic acid derivatives (e.g., 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid) exhibit enhanced hydrogen-bonding capacity, which may optimize receptor binding in drug design . Comparative studies show fluorine positioning significantly impacts bioactivity, with 3,5-difluoro substitution offering superior metabolic stability over mono-fluoro analogs .

Q. How can contradictions in reported reactivity data for fluorophenol derivatives be resolved?